3-Methyl-4-acetylaminobiphenyl

説明

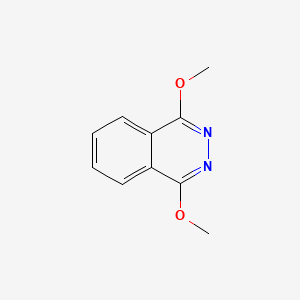

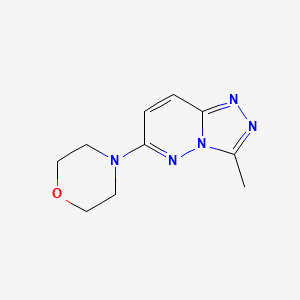

3-Methyl-4-acetylaminobiphenyl (3-Me-4-AABP) is an organic compound that belongs to the family of aromatic amines. It is a synthetic chemical that is used in various industrial applications, including the production of dyes, pigments, and plastics. 3-Me-4-AABP is also a potent carcinogen, which means that it has the potential to cause cancer in humans.

科学的研究の応用

Anticancer Potential

3-Methyl-4-acetylaminobiphenyl has been studied for its role in cancer treatment. The synthesis of related compounds has shown promise in inhibiting histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. Inhibiting these enzymes can block cancer cell proliferation and induce apoptosis, suggesting potential use in cancer therapies. For instance, MGCD0103, a related compound, has entered clinical trials due to its significant antitumor activity in vivo (Zhou et al., 2008).

Nonlinear Optical Properties

The compound and its derivatives have been explored for their nonlinear optical properties. These properties are crucial for applications in optical devices like optical limiters and switches. Studies have shown that certain derivatives of 3-Methyl-4-acetylaminobiphenyl exhibit significant two-photon absorption, making them potential candidates for such applications (Naseema et al., 2010).

Pharmacokinetics in Selective Androgen Receptor Modulators

Another area of research involves the pharmacokinetics of compounds structurally related to 3-Methyl-4-acetylaminobiphenyl in the development of non-steroidal selective androgen receptor modulators (SARMs). These SARMs, like S-4, have shown tissue-selective androgenic and anabolic effects, making them promising candidates for clinical development in treatments like osteoporosis (Kearbey et al., 2004; Kearbey et al., 2009).

DNA Interaction and Biological Activities

There is also research into the DNA-binding capabilities of nitrosubstituted acylthioureas, which are structurally related to 3-Methyl-4-acetylaminobiphenyl. These compounds have shown potential anti-cancer properties, interacting with DNA and exhibiting antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Biodegradation and Environmental Applications

The biodegradation of compounds like 3-Methyl-4-nitrophenol, a breakdown product of pesticides related to 3-Methyl-4-acetylaminobiphenyl, has been studied for environmental decontamination. Microorganisms like Ralstonia sp. SJ98 can utilize such compounds for bioremediation purposes, indicating the ecological significance of these compounds (Bhushan et al., 2000).

Optical Sensing and Electronics

Derivatives of 3-Methyl-4-acetylaminobiphenyl have been synthesized for use as optical chloride sensors. These sensors show potential in applications like optical power limiting, highlighting their importance in the field of electronics and optical sensing technologies (Das et al., 2021).

将来の方向性

: Beland, F. A., & Kadlubar, F. F. (1985). Formation and Persistence of Arylamine DNA Adducts In Vivo. Environmental Health Perspectives, 62, 19–30. Link : Automated Topology Builder (ATB) and Repository. 3-Methyl-4-acetylaminobiphenyl. Link : Gupta, R. C., & Dighe, S. V. (1985). DNA adducts derived from 4-acetylaminobiphenyl and 4-aminobiphenyl. American Association for Cancer Research, 16(6), 525–531. Link

特性

IUPAC Name |

N-(2-methyl-4-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-11-10-14(13-6-4-3-5-7-13)8-9-15(11)16-12(2)17/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUDJMJMSSYCGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212339 | |

| Record name | o-Acetotoluidide, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63040-30-2 | |

| Record name | o-Acetotoluidide, 4'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063040302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Acetotoluidide, 4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[3-[3-[3-(3-Hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B3060603.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]acetic acid](/img/structure/B3060608.png)

![methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate](/img/structure/B3060615.png)